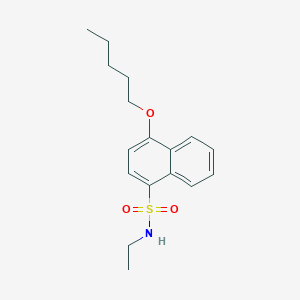

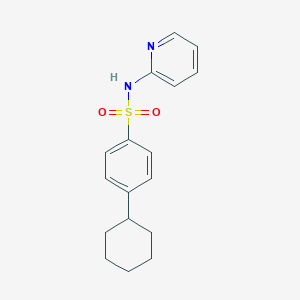

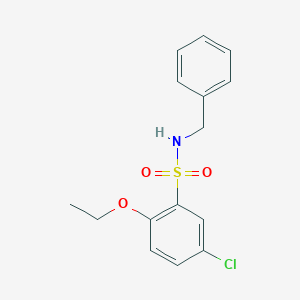

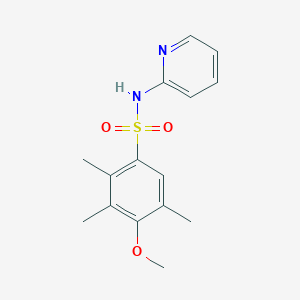

![molecular formula C19H16BrNO5S B272646 Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)

Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate is a chemical compound that is used in scientific research. It is a member of the benzoate ester family and is commonly referred to as MBSA. MBSA is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. It has a molecular weight of 462.35 g/mol and a melting point of 193-195°C.

Mecanismo De Acción

MBSA works by binding to organic anions and fluorescing when exposed to light. This allows researchers to track the movement of organic anions in biological systems. MBSA has been shown to bind to hOAT1 and OATP1B1 with high affinity and specificity.

Biochemical and Physiological Effects:

MBSA has no known biochemical or physiological effects on humans. It is only used in scientific research and is not intended for human consumption.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MBSA in lab experiments is its high specificity and affinity for organic anions. This allows researchers to study the interaction of organic anions with specific transporters and proteins. However, one limitation of using MBSA is its limited solubility in aqueous solutions. This can make it difficult to use in some experiments.

Direcciones Futuras

There are many future directions for the use of MBSA in scientific research. One direction is the study of the interaction of MBSA with other organic anion transporters and proteins. Another direction is the development of new fluorescent probes based on the structure of MBSA. Additionally, MBSA could be used to study the transport of organic anions in different biological systems, such as plants and bacteria.

Métodos De Síntesis

MBSA can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-aminobenzoic acid. This reaction produces 2-[(4-methoxy-1-naphthyl)sulfonyl]amino]benzoic acid. The second step involves the reaction of the product from step one with thionyl chloride and then with methyl bromide. This reaction produces MBSA.

Aplicaciones Científicas De Investigación

MBSA is used in scientific research as a fluorescent probe to study the binding and transport of organic anions in biological systems. It is also used as a labeling reagent to study the structure and function of proteins. MBSA has been used to study the interaction of organic anions with the human organic anion transporter 1 (hOAT1) and the organic anion transporting polypeptide 1B1 (OATP1B1).

Propiedades

Fórmula molecular |

C19H16BrNO5S |

|---|---|

Peso molecular |

450.3 g/mol |

Nombre IUPAC |

methyl 2-bromo-5-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoate |

InChI |

InChI=1S/C19H16BrNO5S/c1-25-17-9-10-18(14-6-4-3-5-13(14)17)27(23,24)21-12-7-8-16(20)15(11-12)19(22)26-2/h3-11,21H,1-2H3 |

Clave InChI |

KOLWEMVVGQYGTB-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=C(C=C3)Br)C(=O)OC |

SMILES canónico |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=C(C=C3)Br)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

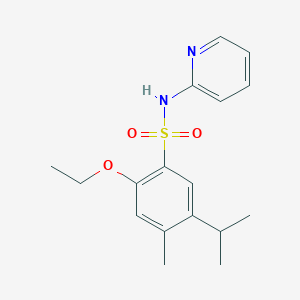

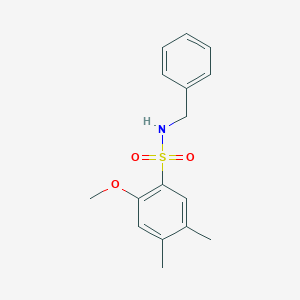

![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)